molecular formula C15H23NO5 B2978892 3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1443663-91-9

3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B2978892
CAS No.: 1443663-91-9
M. Wt: 297.351
InChI Key: MDFSQFGTCXNDBT-RTCCRHLQSA-N
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Description

3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[331]nonane-3,7-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the use of tert-butyl esters and methylation reactions under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-O-tert-butyl 7-O-methyl (1R,5S)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-7-10-5-9(13(18)20-4)6-11(8-16)12(10)17/h9-11H,5-8H2,1-4H3/t9?,10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSQFGTCXNDBT-FGWVZKOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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